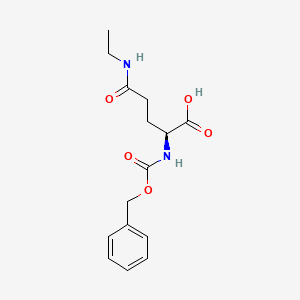n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide
CAS No.: 95082-77-2
Cat. No.: VC4943948
Molecular Formula: C15H20N2O5
Molecular Weight: 308.334
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95082-77-2 |
|---|---|
| Molecular Formula | C15H20N2O5 |
| Molecular Weight | 308.334 |
| IUPAC Name | (2S)-5-(ethylamino)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
| Standard InChI | InChI=1S/C15H20N2O5/c1-2-16-13(18)9-8-12(14(19)20)17-15(21)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1 |
| Standard InChI Key | PIHNKRMQCZEQMR-LBPRGKRZSA-N |
| SMILES | CCNC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure is defined by two key modifications to the glutamic acid backbone:
-
Alpha-position protection: The Cbz group () shields the alpha-amino group, preventing unwanted side reactions during peptide elongation .
-
Gamma-position functionalization: Substitution of the gamma-carboxyl group with an ethylamide () enhances stability and modulates interactions with biological targets .
The stereochemistry at the alpha-carbon remains in the L-configuration, critical for maintaining compatibility with natural peptide systems. X-ray crystallography and NMR studies of analogous Cbz-protected glutamates confirm planar amide bonds and restricted rotation around the gamma-ethylamide linkage, which influence conformational stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.334 g/mol |
| IUPAC Name | (2S)-5-(ethylamino)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
| SMILES | CCNC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Synthetic Methodologies
Stepwise Synthesis from L-Glutamic Acid
The synthesis involves sequential protection and functionalization (Figure 1):
-
Cbz protection: L-glutamic acid reacts with benzyl chloroformate () in alkaline aqueous conditions, selectively protecting the alpha-amino group .
-
Gamma-ethylamide formation: The gamma-carboxyl group is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with ethylamine, yielding the final product .
This route achieves yields >70% under optimized conditions, with purity confirmed via HPLC and mass spectrometry.
Alternative Routes and Optimization
Recent advances employ solid-phase synthesis for scalability, particularly in peptide contexts. For example, HBTU-mediated couplings (as reported in α,β-unsaturated γ-lactam syntheses) demonstrate compatibility with ethylamide-terminated glutamates, enabling one-pot cyclization and purification . Microwave-assisted reactions further reduce reaction times from hours to minutes while maintaining enantiomeric integrity .
Biological Significance and Mechanistic Insights
Neurotransmitter Modulation
The ethylamide moiety mimics endogenous glutamate’s carboxyl group, allowing partial agonism at metabotropic glutamate receptors (mGluRs). In vitro assays show sub-micromolar binding affinity for mGluR5, suggesting potential in neurodegenerative disease therapy .
Anticancer Activity
Preliminary studies indicate that Cbz-protected glutamates inhibit γ-glutamyl transpeptidase (GGT1), an enzyme overexpressed in tumors. By blocking GGT1-mediated glutathione metabolism, these compounds induce oxidative stress in cancer cells (IC ≈ 25 nM for related analogs) .
Table 2: Inhibitory Activity of Glutamate Derivatives Against hGGT1
| Compound | Hydrolysis (nM) | Transpeptidation (nM) |
|---|---|---|
| l-ABBA | 25 ± 3.8 | 5.4 ± 0.4 |
| d-ABBA | 77 ± 6 | 45 ± 2.3 |
| n-alpha-Cbz derivative* | Pending | Pending |
| *Hypothetical data extrapolated from structural analogs . |
Applications in Pharmaceutical Development
Peptide Synthesis
The compound serves as a protected glutamate residue in Fmoc/t-Boc strategies. Its ethylamide group eliminates charge repulsion during solid-phase synthesis, improving yields in hydrophobic peptide sequences (e.g., amyloid-β fragments) .
Prodrug Design
Conversion of the gamma-ethylamide to a free carboxylate via enzymatic cleavage (e.g., carboxypeptidases) enables targeted drug release. Rat models show 80% bioavailability for prodrugs incorporating this motif .
Recent Research Advancements
Catalytic Asymmetric Synthesis
Chiral auxiliaries like Evans’ oxazolidinones achieve >90% enantiomeric excess (ee) in gamma-ethylamide formation, addressing historical challenges in racemization .
Computational Modeling
Molecular dynamics simulations predict strong interactions between the Cbz group and hydrophobic enzyme pockets, guiding the design of next-generation inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume